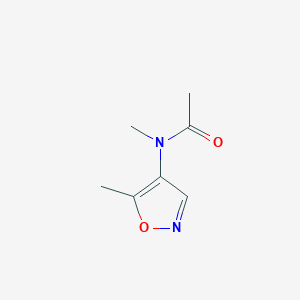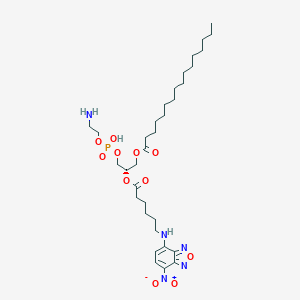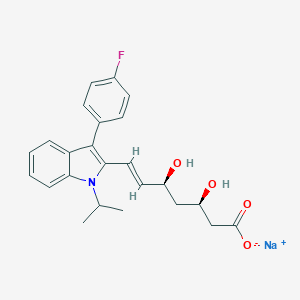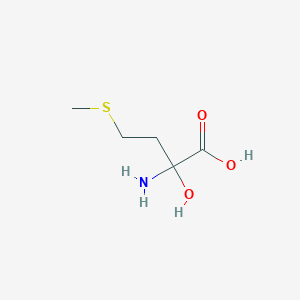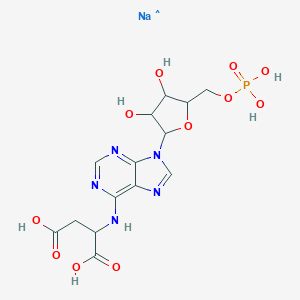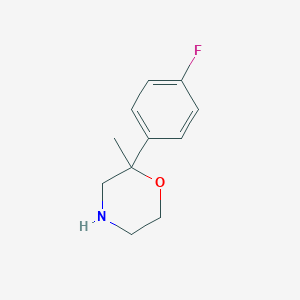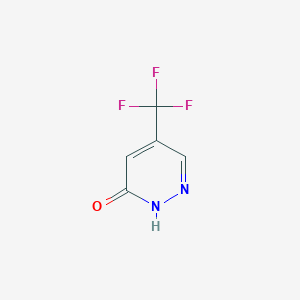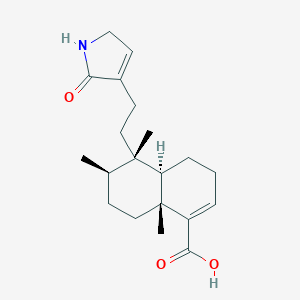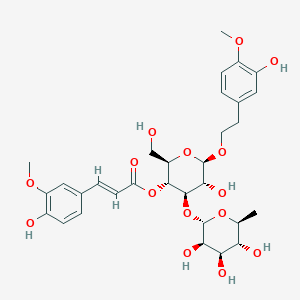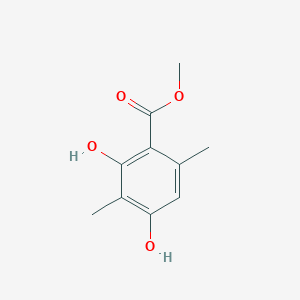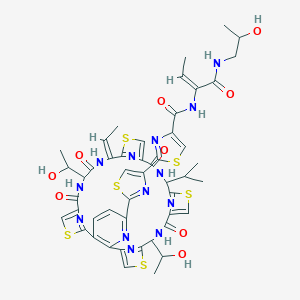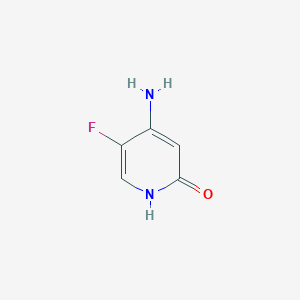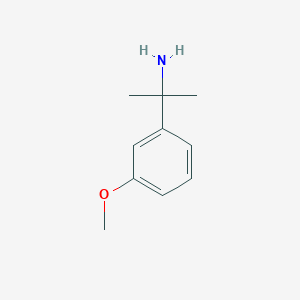![molecular formula C9H12O3S B021657 4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol CAS No. 104693-04-1](/img/structure/B21657.png)
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol, commonly known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions. It was first approved by the United States Food and Drug Administration (FDA) in 1978 for the treatment of rheumatoid arthritis and osteoarthritis. Since then, it has been used for the treatment of various other inflammatory conditions such as gout, ankylosing spondylitis, and menstrual cramps. In recent years, sulindac has gained attention for its potential use in cancer prevention and treatment.
Mecanismo De Acción
Sulindac is a nonselective COX inhibitor, which means that it inhibits both COX-1 and COX-2 enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, sulindac reduces inflammation and pain. In addition, sulindac has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB signaling pathway.
Efectos Bioquímicos Y Fisiológicos
Sulindac has been shown to have various biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation and pain. In addition, sulindac has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Sulindac has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulindac has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, sulindac has some limitations. It is a nonselective COX inhibitor, which means that it can cause gastrointestinal side effects such as ulcers and bleeding. In addition, sulindac has a short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of sulindac. One area of research is the development of more selective COX inhibitors that have fewer gastrointestinal side effects. Another area of research is the use of sulindac in combination with other drugs for the treatment of cancer. Sulindac has also been shown to have potential in the treatment of Alzheimer's disease and Parkinson's disease, and further research in these areas is needed. Finally, the use of sulindac in the prevention of cancer recurrence is an area of ongoing research.
Métodos De Síntesis
Sulindac can be synthesized through a multistep process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, which is then condensed with 2-chloroethyl methanesulfonate to form 2-(methanesulfinyl)ethyl-2-aminobenzaldehyde. This intermediate is then cyclized to form 4-[2-(methanesulfinyl)ethyl]benzene-1,2-diol.
Aplicaciones Científicas De Investigación
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. It has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer cells. Sulindac exerts its anticancer effects through multiple mechanisms, including inhibition of cyclooxygenase (COX) enzymes, induction of apoptosis, and inhibition of angiogenesis.
Propiedades
Número CAS |
104693-04-1 |
|---|---|
Nombre del producto |
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol |
Fórmula molecular |
C9H12O3S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
4-(2-methylsulfinylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13(12)5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
Clave InChI |
IMQIFINSHFBPIT-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC1=CC(=C(C=C1)O)O |
SMILES canónico |
CS(=O)CCC1=CC(=C(C=C1)O)O |
Sinónimos |
1,2-Benzenediol, 4-[2-(methylsulfinyl)ethyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



